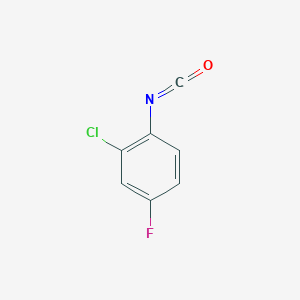

2-Chloro-4-fluoro-1-isocyanatobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

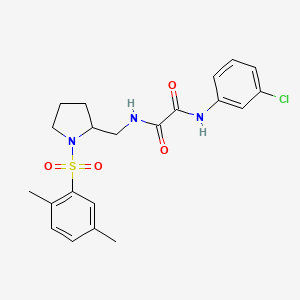

“2-Chloro-4-fluoro-1-isocyanatobenzene” is a chemical compound with the molecular formula C7H3ClFNO and a molecular weight of 171.56 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature. It has a predicted boiling point of approximately 195.4 °C at 760 mmHg and a predicted density of approximately 1.3 g/cm³. Its refractive index is predicted to be 1.53 at 20°C .

Scientific Research Applications

Building Blocks for Pharmaceutical or Agricultural Research

2-Chloro-4-fluoro-1-isocyanatobenzene derivatives serve as crucial building blocks for the development of novel compounds in pharmaceutical and agricultural research. The compound's unique substituent patterns make it a valuable entity for constructing fluoronaphthalene derivatives through reactions like the Diels-Alder reaction. This process results in naphthalene derivatives with unprecedented substituent patterns, offering new possibilities in the synthesis of pharmaceuticals or agrochemicals (Masson & Schlosser, 2005).

Solid-Phase Synthesis of Heterocyclic Scaffolds

4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, is used as a versatile building block in the solid-phase synthesis of various heterocyclic scaffolds. This approach is significant in the preparation of substituted nitrogenous heterocycles, which are vital in drug discovery. The method enables the synthesis of diverse libraries including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, showcasing the compound's role in facilitating the development of new therapeutic agents (Křupková et al., 2013).

Cross-Coupling Reactions

The compound is involved in ortho-selective cross-coupling reactions with Grignard reagents, a process catalyzed by palladium-based catalysts. This reaction is pivotal in the synthesis of various organic compounds, where fluoro and chloro groups remain intact under specific conditions, demonstrating the compound's utility in complex synthetic processes (Manabe & Ishikawa, 2008).

properties

IUPAC Name |

2-chloro-4-fluoro-1-isocyanatobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZXFFSLKUIGHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2505575.png)

![3-Methoxy-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505582.png)

![(E)-2-[2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2505583.png)

![1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B2505587.png)

![N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2505592.png)

![Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2505593.png)